molecular formula C12H11FN2S B14904480 n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine

n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine

Cat. No.: B14904480
M. Wt: 234.29 g/mol
InChI Key: YOEJZNCOZDOWOY-UHFFFAOYSA-N
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Description

n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine typically involves the reaction of 4-(4-fluorophenyl)thiazol-2-amine with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against bacterial and fungal strains.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or proteins involved in cell growth and proliferation, leading to the suppression of microbial or cancer cell growth. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine stands out due to the presence of the cyclopropyl group, which may enhance its biological activity and stability. This structural feature can influence the compound’s interaction with molecular targets, potentially leading to improved efficacy and reduced side effects compared to similar compounds .

Properties

Molecular Formula

C12H11FN2S

Molecular Weight

234.29 g/mol

IUPAC Name

N-cyclopropyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H11FN2S/c13-9-3-1-8(2-4-9)11-7-16-12(15-11)14-10-5-6-10/h1-4,7,10H,5-6H2,(H,14,15)

InChI Key

YOEJZNCOZDOWOY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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